

analytical methods for detecting 1-aminoethanol in solution

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 1-Aminoethanol

CAS No.: 75-39-8

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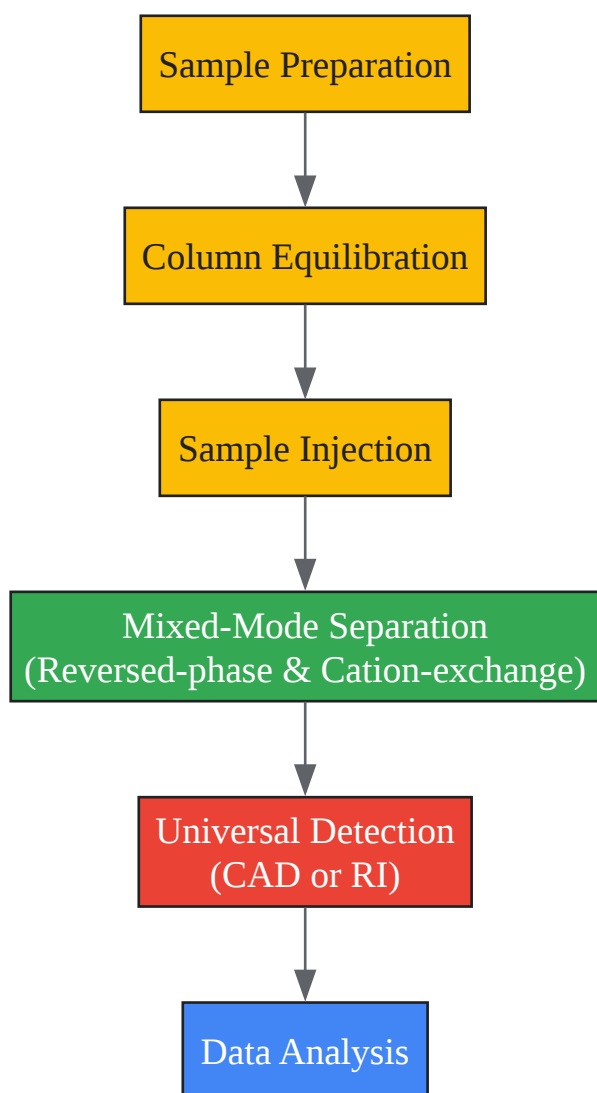
HPLC Analysis of Ethanolamine

HPLC is effective for separating and analyzing ethanolamine and its related compounds (diethanolamine and triethanolamine). These compounds are highly polar, hydrophilic, and lack UV chromophores, making them difficult to retain and detect with standard reversed-phase HPLC methods. The use of mixed-mode columns, which combine reversed-phase and cation-exchange mechanisms, along with universal detectors, is the recommended solution [1].

The table below summarizes the core conditions for two distinct HPLC methods:

Parameter	Method 1: Amaze SC Column	Method 2: Coresep 100 Column
Column	Amaze SC (3.0x100 mm, 5 µm, 100Å) [1]	Coresep 100 (3.2x50 mm, 2.7 µm, 90Å) [1]
Separation Mode	Reversed-phase & Cation-exchange [1]	Reversed-phase & Cation-exchange [1]
Mobile Phase	2% ACN with 0.1% TFA [1]	2% ACN with 5 mM AmAc pH 3.0 [1]
Flow Rate	0.6 mL/min [1]	0.6 mL/min [1]

Parameter	Method 1: Amaze SC Column	Method 2: Coresep 100 Column
Detection	Corona CAD [1]	Refractive Index (RI) [1]
Sample Conc.	0.5 mg/mL [1]	0.3 mg/mL [1]
Injection Volume	2 μ L [1]	1 μ L [1]
Analytes	Ethanolamine, Diethanolamine, Triethanolamine [1]	Ethanolamine, Diethanolamine, Triethanolamine, Morpholine [1]



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Detailed HPLC Protocol:

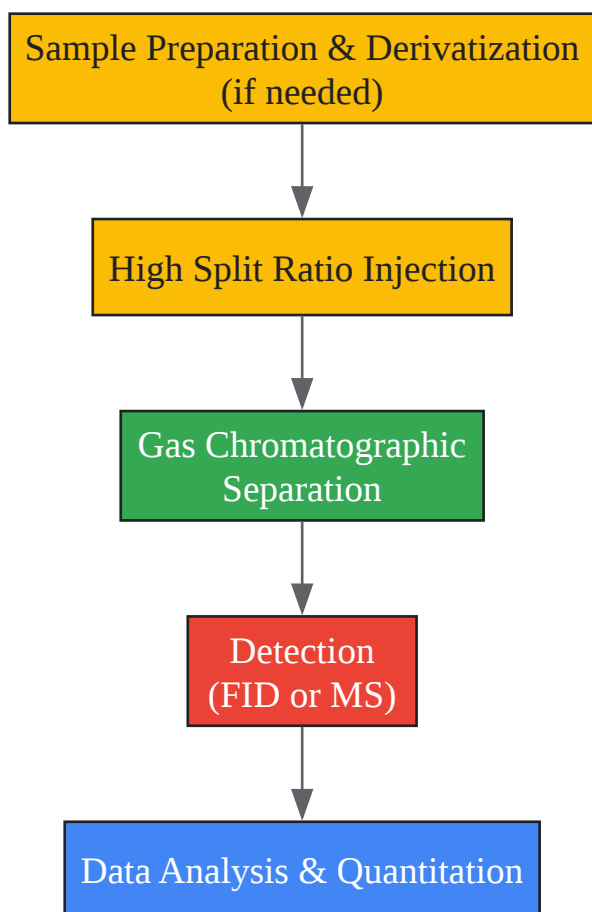
- **Mobile Phase Preparation:**
 - **For Method 1:** Carefully add 0.1% (v/v) of trifluoroacetic acid (TFA) to a mixture of 2% acetonitrile (ACN) in water. Mix thoroughly and degas the solution before use [1].
 - **For Method 2:** Prepare an aqueous solution containing 5 mM ammonium acetate (AmAc). Adjust the pH to 3.0 using a suitable acid like formic or acetic acid. Then, add acetonitrile to a final concentration of 2% (v/v). Mix thoroughly and degas [1].
- **Standard and Sample Preparation:**
 - Prepare analyte stock solutions in a suitable solvent (e.g., water or the initial mobile phase) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solutions with the mobile phase or sample solvent to the required working concentrations (e.g., 0.3-0.5 mg/mL). Filter all samples through a 0.45 µm or 0.22 µm membrane filter before injection [1].
- **System Setup and Equilibration:**
 - Install the specified mixed-mode column (e.g., Amaze SC or Coresep 100) in the HPLC system maintained at ambient temperature.
 - Set the flow rate to 0.6 mL/min and the detection method to either Corona CAD or RI, following the manufacturer's recommended settings.
 - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- **Chromatographic Run:**
 - Inject the recommended volume of the prepared standard or sample.
 - Perform an isocratic elution using the prepared mobile phase. The provided methods suggest a short run time, but this should be verified and optimized for your specific system.

GC-Based Analysis of Ethanolamine

Gas Chromatography is a well-established technique for analyzing volatile compounds like ethanolamine. Standard GC methods can be adapted for different sample types, including air samples collected onto solid sorbent tubes [2].

The table below summarizes two GC-based methods:

Parameter	Method 2007 (GC/FID)	Phenomenex GC-MS Method
Analytical Technique	GC with Flame Ionization Detector (FID) [2]	GC with Mass Spectrometric Detector (MS) [3]
Column	Not specified in results	Zebron ZB-5MSplus (thick film) [3]
Sample Prep	Desorption from silica gel with methanol:water (4:1 v/v) [2]	Not specified, typically liquid injection or derivatization
Detection Limit	0.005 mg for Ethanolamine [2]	Not specified
Runtime	Not specified	< 6 minutes [3]
Key Note	Uses solid sorbent tubes for air sampling; holding time 4 weeks at 25°C [2]	Uses high split injection and special column deactivation to manage peak tailing [3]



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Detailed GC/FID Protocol (Based on NIOSH Method 2007):

- **Sample Collection (For Air Samples):**
 - Collect the sample using a silica gel sorbent tube (e.g., 300 mg/150 mg).
 - Immediately after sampling, add 20 μ L of concentrated HCl to the tube as a preservative [2].
- **Sample Desorption:**
 - Transfer the silica gel from the sampler to a small glass vial.
 - Add 2 mL of a 4:1 (v/v) methanol:water desorption solution.
 - Allow the vial to stand for 2 hours with occasional shaking to ensure complete desorption of the analytes [2].
- **GC System Setup:**
 - Install a non-polar or mid-polar GC column (e.g., a 5% phenyl polysiloxane equivalent to the ZB-5MSplus).
 - Use an FID detector. The method notes that sensitivity can be improved ten-fold by using a nitrogen-selective or photoionization detector [2].
 - Set the injector to split mode with a high split ratio to manage potential overloading and improve peak shape [3].

- **Analysis:**

- Inject 1-2 μL of the desorbed sample solution.
- Use a temperature program to effectively separate the analytes. The Phenomenex method achieves this in under 6 minutes [3].

Ion Chromatography (IC) Analysis

Ion Chromatography is another suitable technique, particularly for the determination of mono-, di-, and triethanolamine in aqueous solutions, such as impinger samples from air monitoring [4].

Key Features of NIOSH Method 3509:

- **Sample Collection:** The sample is collected using an impinger containing 15 mL of 2 mM hexanesulfonic acid [4].
- **Analytical Technique:** Analysis is performed by Ion Chromatography (IC) [4].
- **Sensitivity:** The method provides detection limits of 7 μg for Ethanolamine, 13 μg for Diethanolamine, and 20 μg for Triethanolamine [4].
- **Stability:** Samples are stable for at least 3 weeks when stored at 20°C [4].

Method Comparison and Selection Guide

Choosing the right method depends on your analytical requirements, sample matrix, and available instrumentation.

Aspect	HPLC with Mixed-Mode Columns	GC/FID	Ion Chromatography
Best For	Direct analysis of polar, non-volatile amines without derivatization [1].	Analysis of volatile amines or samples collected on solid sorbents [2].	Direct analysis of ionic species in aqueous matrices [4].
Sample Prep	Simple dilution and filtration [1].	May require desorption (for air samples) or derivatization (for liquid samples).	Simple dilution; samples collected in ion-pairing reagent [4].

Aspect	HPLC with Mixed-Mode Columns	GC/FID	Ion Chromatography
Key Advantage	Excellent peak shape for polar compounds; universal detection (CAD/RI) [1].	Wide availability of GC; high sensitivity with FID or NPD [2].	Specific for ionic analytes; suitable for complex aqueous samples [4].
Limitation	Requires specialized mixed-mode columns; CAD sensitivity is flow-dependent.	Can suffer from peak tailing for underivatized ethanolamines [3].	Limited to ionic or ionizable compounds; may have longer run times.

Key Considerations for Method Implementation

- **Detection Limits:** The reported detection limits vary by technique. GC/FID can achieve 0.005 mg for ethanolamine [2], while IC offers detection in the microgram range (7-20 µg) [4]. For HPLC, the Corona CAD detector is highly sensitive for non-volatile analytes, but its exact limit of detection for this specific method should be established in the lab.
- **Sample Stability:** If analysis cannot be performed immediately, note the recommended holding times: at least 4 weeks for silica gel samples at 25°C for GC analysis [2], and at least 3 weeks at 20°C for IC samples [4]. For HPLC samples in solution, short-term storage at 4°C is generally advised.

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To cite this document: Smolecule. [analytical methods for detecting 1-aminoethanol in solution].

Smolecule, [2026]. [Online PDF]. Available at:

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